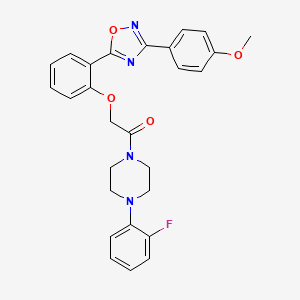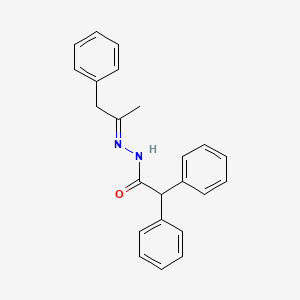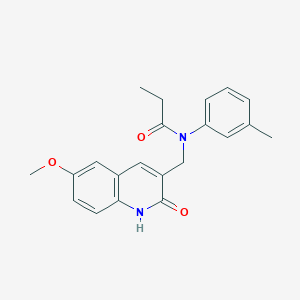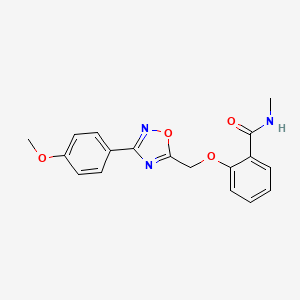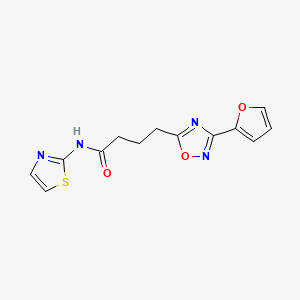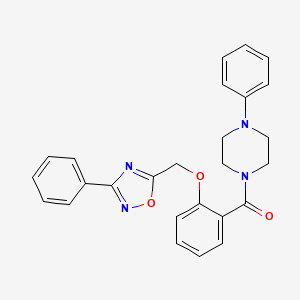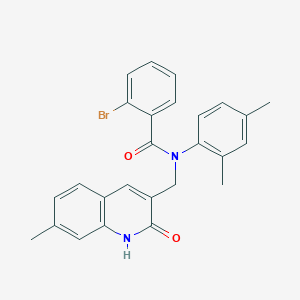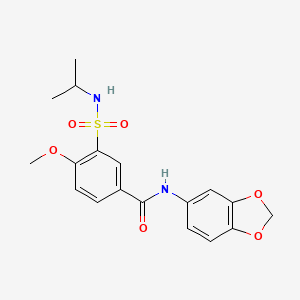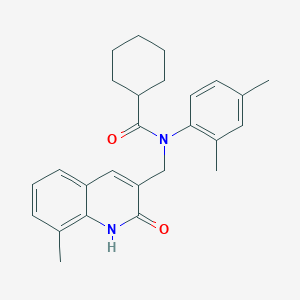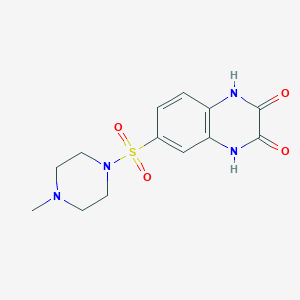
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione acts as a competitive antagonist of mGluR5, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can modulate the release of various neurotransmitters, including glutamate and dopamine, and reduce the excitability of neurons.
Biochemical and Physiological Effects:
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine, modulating synaptic plasticity, and improving cognitive function. It has also been found to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione, including investigating its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, further studies are needed to determine the optimal dosage and administration routes for 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione in different animal models and to explore its potential side effects and interactions with other drugs. Finally, the development of more selective and potent mGluR5 antagonists may provide new avenues for the treatment of neurological disorders.
Synthesemethoden
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione can be synthesized using a multistep process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate to form quinoxaline-2,3-dione. The resulting compound is then reacted with 4-methylpiperazine and sulfonyl chloride to yield 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione.
Wissenschaftliche Forschungsanwendungen
6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been widely used in scientific research to investigate the role of mGluR5 in various neurological disorders. It has been shown to have potential therapeutic effects in Parkinson's disease, where it can reduce motor symptoms and improve cognitive function. In schizophrenia, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been found to decrease the hyperactivity of mGluR5 and improve cognitive function. Additionally, 6-((4-methylpiperazin-1-yl)sulfonyl)quinoxaline-2,3(1H,4H)-dione has been studied as a potential treatment for addiction, as it can reduce drug-seeking behavior and prevent relapse.
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonyl-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-16-4-6-17(7-5-16)22(20,21)9-2-3-10-11(8-9)15-13(19)12(18)14-10/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFUJKOPGMFSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Methylpiperazin-1-yl)sulfonyl]quinoxaline-2,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

